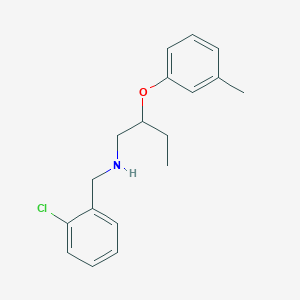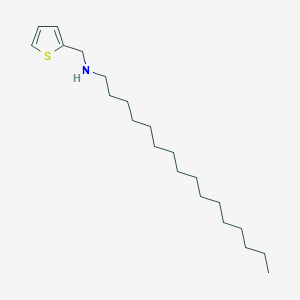
2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine
描述
2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a methyl group, and an amino group, making it a versatile molecule for different scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine typically involves the reaction of 4-methylphenol with 1-phenylethylamine under specific conditions. The reaction can be carried out using a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity of the final product. Quality control measures would be in place to monitor the reaction conditions and the quality of the compound produced.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Addition: Electrophilic addition reactions can be carried out using electrophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine can be used as a probe or reagent to study biological processes. It may be employed in assays to investigate enzyme activities, receptor binding, or cellular signaling pathways.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. It may be used in the development of drugs for treating various diseases, such as inflammation, pain, or neurological disorders.
Industry: In industry, this compound can be utilized in the production of materials, coatings, and other industrial products. Its unique chemical properties make it suitable for applications in manufacturing processes.
作用机制
The mechanism by which 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological or chemical changes. The exact mechanism would depend on the specific application and the biological or chemical system involved.
相似化合物的比较
2-(4-Methylphenoxy)ethanol
N-(1-phenylethyl)propan-1-amine
4-Methylphenol
Uniqueness: 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine is unique due to its specific molecular structure, which includes both a phenyl group and a methyl group. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-9-11-18(12-10-14)20-15(2)13-19-16(3)17-7-5-4-6-8-17/h4-12,15-16,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKLUPQCOGAYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)

![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)

![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)
